molecular formula C20H20N4O3 B11657937 3-(2-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657937
M. Wt: 364.4 g/mol
InChI Key: GRQMGHHXMHVLRO-FYJGNVAPSA-N
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Description

3-(2-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of ethoxy and methoxy groups attached to the phenyl rings further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through substitution reactions using appropriate phenyl derivatives.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 2-methoxybenzaldehyde to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the carbohydrazide moiety, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The presence of the pyrazole ring is particularly significant, as pyrazole derivatives are known to interact with various biological targets.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Studies have shown that pyrazole derivatives can act as enzyme inhibitors, receptor antagonists, and modulators of various biological pathways, making them promising candidates for drug development.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    3-(2-Hydroxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a hydroxy group instead of an ethoxy group.

    3-(2-Ethoxyphenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific arrangement of functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of ethoxy and methoxy groups attached to the phenyl rings, along with the pyrazole core, provides a distinct profile that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-19-11-7-5-9-15(19)16-12-17(23-22-16)20(25)24-21-13-14-8-4-6-10-18(14)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

GRQMGHHXMHVLRO-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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